S,S Diastereomer of CAS 1334513-02-8 Is the Direct Precursor to the Pharmacologically Active Sp-Sofosbuvir, Which Is >10-Fold More Potent Than Rp-Sofosbuvir
The (S,S) diastereomer (CAS 1334513-02-8) is the direct synthetic precursor to Sofosbuvir bearing the Sp configuration at phosphorus. When coupled to the uridine nucleoside, this Sp diastereomer yields the final drug with an EC90 of 0.42 μM in the HCV replicon assay, compared to an EC90 of 7.5 μM for the Rp diastereomer derived from the (R,S) precursor—a quantifiable >10-fold potency advantage . The corresponding PSI-7977 (Sp) vs PSI-7976 (Rp) comparison shows EC50 values of 92 nM vs 1,070 nM, an 11.6-fold difference, with the Sp isomer also generating ~18-fold more active triphosphate metabolite (PSI-352707) via Cathepsin A-mediated activation . Selection of the correct (S,S) precursor therefore directly determines the stereochemical outcome and therapeutic potency of the final API.
| Evidence Dimension | Downstream antiviral potency determined by precursor stereochemistry |
|---|---|
| Target Compound Data | S,S precursor (CAS 1334513-02-8) → Sp-Sofosbuvir (PSI-7977): EC50 = 92 nM, EC90 = 0.42 μM |
| Comparator Or Baseline | R,S precursor (CAS 1337529-56-2) → Rp-Sofosbuvir (PSI-7976): EC50 = 1,070 nM, EC90 = 7.5 μM |
| Quantified Difference | >10-fold potency difference (EC90 ratio: 0.42 vs 7.5 μM); 11.6-fold EC50 difference (92 vs 1,070 nM); ~18-fold higher CatA-mediated activation |
| Conditions | HCV replicon assay; Clone A cells; Cathepsin A (CatA) enzymatic activation assay |
Why This Matters
Procuring the (S,S) diastereomer (CAS 1334513-02-8) rather than a mixed or incorrect diastereomer eliminates the need for costly chiral chromatographic separation and ensures the final API meets the Sp-configuration pharmacopoeial specification for Sofosbuvir.
